4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol
Overview
Description
4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol is a compound that features a phenol group substituted with a quinoline moietyThe molecular formula of this compound is C17H16N2O, and it has a molecular weight of 264.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol typically involves the condensation of 4-methyl-2-hydroxybenzaldehyde with 3-aminoquinoline. This reaction is usually carried out in the presence of a suitable catalyst under mild conditions. The reaction can be summarized as follows:
Starting Materials: 4-methyl-2-hydroxybenzaldehyde and 3-aminoquinoline.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: Mild temperature and solvent conditions, such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions such as Al3+ and Zn2+.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, leading to changes in its fluorescence properties. The binding occurs through coordination with the metal ions, which can be explained by the photoinduced electron transfer (PET) mechanism .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(quinolin-6-ylamino)methyl]phenol: Similar structure but with the quinoline moiety attached at a different position.
4-Methyl-2-[(quinolin-2-ylamino)methyl]phenol: Another positional isomer with different fluorescence properties.
Uniqueness
4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a dual fluorescence chemosensor for Al3+ and Zn2+ ions with high sensitivity makes it particularly valuable in analytical applications .
Properties
IUPAC Name |
4-methyl-2-[(quinolin-3-ylamino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-6-7-17(20)14(8-12)10-18-15-9-13-4-2-3-5-16(13)19-11-15/h2-9,11,18,20H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOVTCNDESSNKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321865 | |
Record name | 4-methyl-2-[(quinolin-3-ylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204564 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692265-01-3 | |
Record name | 4-methyl-2-[(quinolin-3-ylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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